2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The tetramethyl groups on the dioxaborolane ring resonate as a singlet at δ 1.25 ppm . The MEM group’s methoxy protons appear as a singlet at δ 3.36 ppm , while the ethenyl fluorine atoms induce splitting in the adjacent protons (δ 5.64–6.99 ppm) .
- ¹¹B NMR : A broad peak at δ 12 ppm confirms tetracoordinate boron after complexation .
- ¹⁹F NMR : Two distinct signals at δ −117.5 ppm and −120.9 ppm correspond to the geminal difluoro group .
Infrared (IR) Spectroscopy
Strong absorptions at 1,320 cm⁻¹ (B–O stretching) and 1,100 cm⁻¹ (C–F vibration) dominate the spectrum. The MEM group’s ether linkages show bands at 1,080–1,150 cm⁻¹ .
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 294.1 (C₁₂H₂₁BF₂O₅⁺). Fragmentation patterns include loss of the MEM group (m/z 205.0) and cleavage of the dioxaborolane ring (m/z 141.1) .
Computational Modeling of Electronic Structure and Bonding Interactions
Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate electrophilicity at the boron center .
- Natural Bond Orbital (NBO) analysis : The boron atom exhibits partial positive charge (+0.72 e), stabilized by resonance with the ethenyl and MEM groups .
- Electrostatic potential maps : High electron density localized on the fluorine and oxygen atoms, facilitating nucleophilic attacks at boron .
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.3 |
| LUMO Energy (eV) | −1.5 |
| B–O Wiberg Bond Index | 0.78 |
The MEM group’s electron-donating ether oxygen atoms enhance boron’s electrophilicity, critical for Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
2-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BF2O5/c1-11(2)12(3,4)20-13(19-11)9(10(14)15)18-8-17-7-6-16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBUWZLOWIIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)OCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735101 | |
| Record name | 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-65-3 | |
| Record name | 2-[2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1272412-65-3) is a compound with significant potential in various biological applications due to its unique chemical structure and properties. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 294.10 g/mol. The compound features a dioxaborolane ring and difluorovinyl group that contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may act by inhibiting specific enzyme pathways critical for cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study involving a related dioxaborolane demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dioxaborolane A | MCF-7 | 5.0 |
| Dioxaborolane B | MDA-MB-231 | 7.3 |
| Target Compound | MCF-7 | TBD |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Cyclooxygenase Inhibition : Similar compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression. This suggests that the target compound may also exhibit anti-inflammatory properties .
Synthesis and Applications
The synthesis of this compound involves several steps that include the formation of the dioxaborolane ring and the introduction of functional groups such as difluorovinyl and methoxyethoxy moieties. Its unique structure allows it to be utilized in various applications:
- Optical Properties : The compound has been explored for its optical properties in the development of materials for photonic applications .
- Electrochemical Applications : Research indicates potential use in electrochemical sensors due to its electron-rich nature .
Toxicological Profile
Understanding the toxicological aspects is crucial for evaluating the safety of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related 1,3,2-dioxaborolane derivatives:
Structural and Electronic Differences
- This could enhance reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides.
- Ether Side Chains : The (2-methoxyethoxy)methoxy chain differs from simpler methoxy or ethoxy groups (e.g., in and ) by providing extended hydrophilicity, which may improve solubility in aqueous-organic biphasic reaction systems.
Q & A
Q. What is the typical synthetic route for this dioxaborolane compound?
The compound is synthesized via a two-step protocol: (1) preparation of the boronic acid intermediate, and (2) esterification with pinacol. The boronic acid derivative reacts with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under reflux in anhydrous toluene or THF. The reaction is monitored by TLC or NMR until completion, followed by purification via column chromatography (silica gel, hexane/EtOAc) to achieve ≥95% purity . Alternative methods use microwave-assisted synthesis to reduce reaction time .
Q. How is this compound characterized in academic research?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine integration.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₅H₂₄BF₂O₅, expected [M+H]+: 361.17).
- X-ray Crystallography : For unambiguous structural confirmation, particularly for stereochemical assignments . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are its primary applications in organic synthesis?
The compound serves as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation between aryl/vinyl halides and boronic acids. It is particularly useful for synthesizing fluorinated biphenyls and heteroaromatics under mild conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water, 60°C) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized with this reagent?
- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances turnover in sterically hindered systems.
- Solvent Systems : Mixed solvents (e.g., toluene/ethanol 3:1) improve solubility of hydrophobic substrates.
- Base Optimization : K₃PO₄ or Cs₂CO₃ may outperform Na₂CO₃ for electron-deficient aryl halides. Contradictions in yields (e.g., 40–85%) often arise from trace moisture; rigorous drying of reagents/solvents is critical .
Q. How should discrepancies in spectroscopic data (e.g., NMR) be resolved?
- Dynamic Effects : Fluorine atoms can cause splitting or broadening; use ¹⁹F-decoupled NMR or low-temperature experiments.
- Byproduct Identification : LC-MS/MS helps detect hydrolysis products (e.g., boronic acid) or dimerization artifacts.
- Crystallographic Validation : If NMR data conflicts with expected structure, single-crystal X-ray analysis is definitive .
Q. What are the stability considerations for long-term storage?
- Moisture Sensitivity : Store under argon at −20°C in sealed amber vials with desiccant (e.g., molecular sieves).
- Solubility : DMSO or THF solutions degrade within 1 week; prepare fresh solutions for reactions.
- Thermal Stability : Decomposition occurs above 80°C (TGA data), necessitating low-temperature reflux conditions .
Data Contradiction Analysis
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
